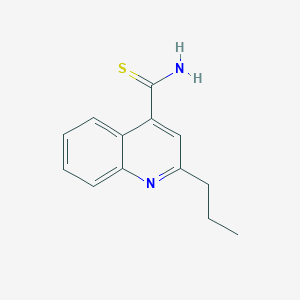
2-Propylquinoline-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinoline ring substituted with a propyl group at the 2-position and a carbothioamide group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylquinoline-4-carbothioamide can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatin is converted to the desired quinoline derivative. Microwave irradiation techniques have also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its time efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline-4-carboxylic acids, amines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of 2-Propylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-leishmanial activity, the compound interferes with the metabolic processes of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular functions .
Vergleich Mit ähnlichen Verbindungen
2-Propylquinoline: Lacks the carbothioamide group but shares the quinoline core structure.
Quinoline-4-carboxamide: Similar structure with a carboxamide group instead of carbothioamide.
N-acyl-morpholine-4-carbothioamides: Structurally related compounds with different substituents on the quinoline ring.
Uniqueness: 2-Propylquinoline-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a propyl group and a carbothioamide group on the quinoline ring makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62077-95-6 |
|---|---|
Molekularformel |
C13H14N2S |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
2-propylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2S/c1-2-5-9-8-11(13(14)16)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5H2,1H3,(H2,14,16) |
InChI-Schlüssel |
UAJAAMLVSIRMET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
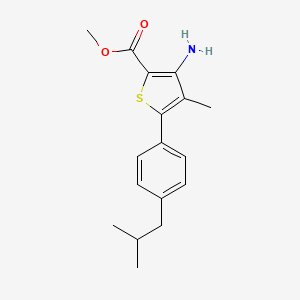

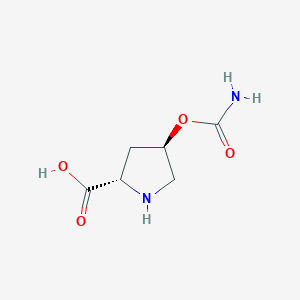

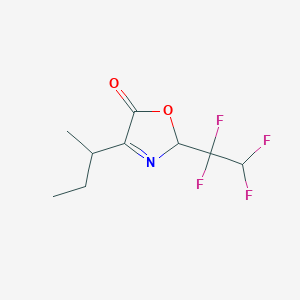
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
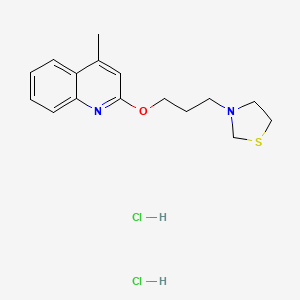

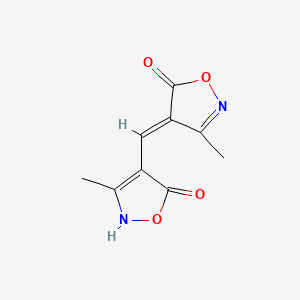

![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
